SR0987
Description
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγt) Agonists in Immunotherapy Research
RORγt agonists are being investigated for their potential to enhance anti-tumor immunity. nih.govtandfonline.com By activating RORγt, these agonists can drive the differentiation and proliferation of Th17 and Tc17 cells, which are associated with favorable outcomes in cancer. nih.govtandfonline.com Beyond promoting the development of these effector cells, synthetic RORγt agonists have been shown to influence the expression of immune checkpoint proteins. nih.gov Specifically, activation of RORγt with synthetic agonists has been linked to decreased levels of programmed cell death protein 1 (PD-1), a key inhibitory receptor on T cells that can suppress anti-tumor responses. nih.gov This dual mechanism – enhancing effector cell function and potentially reducing immune suppression – suggests that RORγt agonists could be valuable in cancer treatment, possibly in combination with existing immunotherapies targeting immune checkpoints like PD-1. nih.gov Research indicates that RORγ agonists can enhance T cell activation while repressing PD-1 without diminishing the cytotoxic activity of these cells. nih.gov
Historical Context of SR 0987 Discovery and Analog Development
SR 0987 is a synthetic small molecule that functions as a T cell-specific RORγ (RORγt) agonist. rndsystems.comtocris.commedkoo.com Its development is linked to earlier research efforts focused on optimizing related chemical scaffolds, such as SR1078. nih.gov SR 0987 was identified as an analog of SR1078 with improved biochemical and physiochemical properties. nih.gov The development of such synthetic agonists was prompted by the understanding that RORs act as ligand-dependent transcription factors and that modulating their activity could have therapeutic potential. nih.gov The discovery that genetic deficiency of RORγt significantly impacts Th17 cell differentiation and IL-17 expression, and provides protection in models of Th17-dependent inflammation, further fueled the search for ROR modulators. nih.gov SR 0987 was specifically evaluated for its ability to positively modulate IL-17 production to aid in the activation of Th17 cells and for its impact on PD-1 cell surface expression. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBONMVWLTLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Detailed Research Findings on Sr 0987
Immunomodulatory Signaling Pathway Research Research into SR 0987 has highlighted its influence on key immunomodulatory signaling pathways in T cells.
Effects on T Cell Differentiation and Phenotypic Plasticity
RORγt is recognized as the key transcription factor responsible for initiating the differentiation program of T helper 17 (TH17) and cytotoxic T 17 (Tc17) cells. apexbt.comfocusbiomolecules.combioquote.com SR 0987, by acting as a RORγt agonist, influences this differentiation pathway. In vitro studies have demonstrated that SR 0987 induces Interleukin-17 (IL-17) expression in T cells. rndsystems.comtocris.commedkoo.comglixxlabs.com IL-17 is a signature cytokine produced by TH17 cells and is involved in various immune responses. Furthermore, SR 0987 has been shown to drive the proliferation of TH17 cells. focusbiomolecules.com
TH17 cells are known for their phenotypic plasticity, with the ability to transdifferentiate into other effector subsets under specific environmental conditions. frontiersin.org While SR 0987's primary identified role is the promotion of the TH17 differentiation program via RORγt agonism, the inherent plasticity of the TH17 subset suggests that SR 0987's influence on T cell populations may extend beyond a single fixed phenotype, contributing to a dynamic immune response. Cytokines in the microenvironment can significantly influence T cell differentiation and plasticity. wikipedia.orgfrontiersin.org
Key findings regarding SR 0987's effects on T cell differentiation include:
| Effect | Observation Context | Citation |
| Induces IL-17 expression | In vitro T cells | rndsystems.comtocris.commedkoo.comglixxlabs.com |
| Drives TH17 cell proliferation | Not specified (likely in vitro) | focusbiomolecules.com |
| Agonist of T cell-specific RORγ (RORγt) | General characterization | rndsystems.comapexbt.comtocris.comfocusbiomolecules.commedkoo.comglixxlabs.comcenmed.combioquote.com |
| RORγt initiates TH17/Tc17 differentiation | Biological role of target | apexbt.comfocusbiomolecules.combioquote.com |
Modulation of Cytotoxic T Lymphocyte Functionality
Cytotoxic T lymphocytes (CTLs), often referred to as CD8+ T cells, are crucial components of the adaptive immune system responsible for identifying and eliminating infected or cancerous cells. thermofisher.comclevelandclinic.orgclevelandclinic.org Their functionality is tightly regulated by various mechanisms, including immune checkpoint pathways.
Research indicates that SR 0987 modulates the expression of the immune checkpoint receptor Programmed Death-1 (PD-1) in T cells. rndsystems.comapexbt.comtocris.comfocusbiomolecules.commedkoo.comglixxlabs.com Specifically, SR 0987 has been shown to decrease PD-1 expression in T cells in vitro. rndsystems.comapexbt.comtocris.comfocusbiomolecules.commedkoo.comglixxlabs.com PD-1 is a key inhibitory receptor that, upon binding to its ligands, can suppress T cell activity and limit anti-tumor or anti-pathogen immune responses. apexbt.comfocusbiomolecules.com
By repressing the expression of PD-1, SR 0987's action suggests a potential mechanism for enhancing protective immunity and maintaining the cytotoxic ability of T cells. apexbt.com This modulation of checkpoint receptor expression highlights a way in which SR 0987 may influence the effectiveness of cytotoxic T lymphocytes. The potential for RORγt agonists to synergize with existing anti-PD-1 therapies has been suggested, further underscoring the relevance of SR 0987's effect on PD-1 expression in the context of modulating anti-tumor immunity, which is significantly mediated by CTLs. focusbiomolecules.com
Key findings regarding SR 0987's effects on cytotoxic T lymphocyte functionality include:
Pharmacological Investigations
Pharmacodynamics Research
Pharmacodynamics studies aim to understand the biochemical and physiological effects of SR 0987 and its mechanism of action.
In vitro studies have characterized SR 0987 as an agonist for the T cell-specific Retinoic acid receptor-related orphan receptor gamma (RORγt). selleckchem.comcenmed.comselleckchem.comselleck.co.jpselleckchem.com Research indicates that SR 0987 exhibits an EC50 of 800 nM for RORγt. selleckchem.comcenmed.comselleckchem.comselleck.co.jpselleckchem.com Pharmacodynamic profiling in immune cells has shown that SR 0987 can influence key immune markers, specifically repressing the expression of PD-1 and promoting the production of IL17. selleckchem.comcenmed.comselleckchem.comselleck.co.jpselleckchem.com These findings suggest a role for SR 0987 in modulating T cell activity.
Available Data:
| Parameter | Value | Unit | Target |
| RORγt Agonist Activity (EC50) | 800 | nM | RORγt |
Information regarding ex vivo pharmacodynamic assessments of SR 0987 from preclinical models was not found within the scope of the conducted research.
Studies have identified RORγt as a target of SR 0987, with an EC50 value determined for its agonist activity, indicating target engagement. selleckchem.comcenmed.comselleckchem.comselleck.co.jpselleckchem.com Detailed data specifically on target occupancy studies for SR 0987 were not available in the surveyed literature.
Information on exposure-response relationship modeling for SR 0987 was not found within the scope of the conducted research.
Pharmacokinetics Research Methodologies
Research into the pharmacokinetics of SR 0987, which describes how the compound is absorbed, distributed, metabolized, and excreted, was not extensively detailed in the available information.
Specific research approaches detailing the absorption of SR 0987, such as studies on gastrointestinal tract permeability, were not found within the scope of the conducted research. While the concept of intestinal permeation enhancers was mentioned in the context of other compounds, methodologies applied specifically to SR 0987 absorption were not available. selleckchem.comselleckchem.com
Structure Activity Relationship Sar Investigations
Design and Synthesis of SR 0987 Analogs (e.g., in relation to SR 1078)
SR 0987 was designed as an analog of SR 1078, an earlier synthetic agonist of RORα/γ cenmed.commedchemexpress.commedchemexpress.comnih.govtocris.comrndsystems.com. Efforts to optimize the SR 1078 scaffold led to the development of numerous analogs with improved biochemical and physiochemical properties nih.gov. SR 0987 emerged from these efforts and is described as having a minor substitution compared to SR 1078 nih.gov. Specifically, initial SAR of the benzamide (B126) ring of the SR 1078 scaffold suggested that substituents are tolerated at the ortho-position, leading to SR 0987 nih.gov. The chemical name for SR 0987 is 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide, while SR 1078 is N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-4-(trifluoromethyl)benzamide focusbiomolecules.comtocris.comcaymanchem.com. This indicates a chlorine atom at the ortho position of one phenyl ring in SR 0987, compared to a trifluoromethyl group at the para position of a different phenyl ring in SR 1078.
Qualitative SAR Studies of RORγt Agonism
Qualitative SAR studies have explored the relationship between structural features of SR 0987 and its analogs and their ability to activate RORγt. SR 0987 functions as a RORγt agonist, increasing IL-17 expression and repressing PD-1 expression in T cells in vitro focusbiomolecules.comrndsystems.comapexbt.commedkoo.comnih.gov. This agonistic activity is a key focus of SAR investigations. Studies have shown that SR 0987 induces reporter gene expression in cell-based assays with an EC50 of approximately 800 nM focusbiomolecules.comrndsystems.comapexbt.commedkoo.com. The ability of SR 0987 to positively modulate IL-17 and impact PD-1 expression distinguishes it from some endogenous sterol agonists nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural and physicochemical properties of compounds with their biological activity nih.govbeilstein-journals.orgnih.gov. While specific detailed QSAR models for SR 0987 were not extensively found in the provided context, QSAR is a standard computational method used in drug discovery and SAR analysis nih.govbeilstein-journals.orgnih.govnih.govacs.org. It involves using descriptors that represent molecular features to predict activity nih.govunesa.ac.id. The application of QSAR to SR 0987 and its analogs would involve correlating their structural variations with their measured RORγt agonistic activity (e.g., EC50 values) to derive predictive models.
Computational Approaches to SAR (e.g., molecular docking, ligand-based design)
Computational methods play a significant role in SAR investigations, including for compounds like SR 0987 nih.govmdpi.combeilstein-journals.orgnih.gov. Molecular docking is a structure-based computational technique used to predict the binding mode and affinity of a ligand to a protein target mdpi.combeilstein-journals.orgnih.govunesa.ac.id. For SR 0987, molecular docking could be used to study its interaction with the RORγt ligand-binding domain and understand the structural basis for its agonism. SR 1078, the analog of SR 0987, has been shown to bind directly to the ligand binding domain (LBD) of RORγt, albeit with weak affinity, and is thought to bind in an allosteric pocket nih.gov. Computational approaches like docking could help elucidate if SR 0987 binds to the same or a different site and how structural differences influence binding.
Ligand-based drug design (LBDD) is another computational approach used when the 3D structure of the target is unknown or to complement structure-based methods nih.govbeilstein-journals.orgnih.govbiosolveit.de. LBDD methods, such as pharmacophore modeling and similarity searching, leverage information from known active ligands to design new compounds with desired activity nih.govbiosolveit.de. Given that SR 0987 was developed as an analog of SR 1078, LBDD approaches likely played a role in its design and the exploration of related structures.
Preclinical Efficacy and Therapeutic Potential Research
Immunological Disease Model Investigations
Research into immunological diseases, such as autoimmune disorders, often involves understanding and modulating the immune system's response criver.comgarvan.org.austanford.edu. Autoimmune diseases are characterized by the immune system attacking the body's own tissues garvan.org.austanford.edu. B cells and T cells play significant roles in the immunopathogenesis of various autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (lupus), multiple sclerosis, and Sjögren's syndrome criver.comseattlechildrens.org. In these diseases, B cells can produce autoantibodies that cause inflammation and tissue damage criver.com. T cells, particularly tissue-resident T cells (TRM cells) in organs like the skin, can also contribute to autoimmune diseases like psoriasis and vitiligo when their control mechanisms are disrupted doherty.edu.au.
Given that SR 0987 is a T cell-specific RORγ agonist that induces IL-17 expression tocris.com, its potential in modulating T cell-mediated immune responses is being investigated. IL-17 is a cytokine involved in immune regulation and inflammatory responses, and RORγt is a key transcription factor in the development of T helper 17 (Th17) cells, which produce IL-17. While the provided search results highlight the importance of T cells and IL-17 in autoimmune diseases, specific detailed findings on SR 0987's effects in immunological disease models were not extensively detailed in the provided snippets. However, the compound's known activity as a RORγt agonist suggests a potential area of research in conditions where Th17 cells and IL-17 play a pathogenic role.
Oncological Therapeutic Potential Research
Preclinical research in oncology aims to identify compounds that can inhibit tumor growth, induce cancer cell death, or modulate the anti-tumor immune response frontiersin.orgnih.gov. Various preclinical models are employed, including cell lines, 3D cell cultures, and animal models such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) nih.govnih.govnki.nl. These models help to recapitulate aspects of the tumor microenvironment and assess drug efficacy nih.govemulatebio.com.
Tumor Growth Inhibition Studies
Studies investigating tumor growth inhibition assess a compound's ability to slow down or stop the proliferation of cancer cells and reduce tumor size nih.gov. Preclinical studies often measure tumor volume progression as an indicator of growth inhibition ugr.es. While the provided search results discuss tumor growth inhibition in the context of various compounds and cancer models nih.govosaka-u.ac.jpbmj.comelifesciences.org, specific detailed data tables or extensive findings directly linking SR 0987 to tumor growth inhibition studies were not prominently featured in the provided snippets. However, its potential role in cancer therapy is being explored nih.govresearchgate.net.
Modulation of Anti-Tumor Immune Responses
Modulating the anti-tumor immune response is a key strategy in cancer therapy nih.govmdpi.comnih.gov. The immune system can recognize and attack cancer cells, but tumors often develop mechanisms to evade immune surveillance bmj.comresearchgate.net. Research in this area focuses on enhancing the immune system's ability to target and eliminate cancer cells nih.govmdpi.com. This can involve activating immune cells, such as T cells, or blocking immunosuppressive pathways within the tumor microenvironment bmj.comresearchgate.net.
SR 0987's activity as a T cell-specific RORγ agonist that decreases PD-1 expression in T cells tocris.com is particularly relevant to the modulation of anti-tumor immune responses. PD-1 is an immune checkpoint protein that can suppress T cell activity, and blocking PD-1 has shown therapeutic benefits in cancer immunotherapy nih.gov. By decreasing PD-1 expression, SR 0987 may potentially enhance T cell-mediated anti-tumor immunity. While specific detailed studies of SR 0987's impact on anti-tumor immune responses in preclinical models were not extensively provided, its known mechanism of action aligns with strategies aimed at boosting the immune system's attack on cancer researchgate.netnih.govmdpi.com.
Combination Therapy Research in Preclinical Settings
Combination therapy, using two or more drugs, is a common approach in cancer treatment to improve efficacy, overcome resistance, and potentially reduce toxicity nih.govharvard.edunih.gov. Preclinical studies are crucial for evaluating the potential benefits of drug combinations before they are tested in humans aacrjournals.orgharvard.edunih.gov. These studies often assess for synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects nih.gov.
Preclinical combination studies can involve various types of therapeutic agents, including chemotherapy, targeted therapies, and immunotherapies frontiersin.orgnih.gov. For example, studies have investigated combining chemotherapy with other agents to enhance anti-tumor effects nih.govnih.gov. Similarly, combining targeted therapies or immunotherapies is an active area of research frontiersin.orgbmj.commedrxiv.org. While the provided search results discuss the principles and examples of preclinical combination therapy research in cancer aacrjournals.orgfrontiersin.orgnih.govbmj.comelifesciences.orgharvard.edunih.govmedrxiv.org, specific preclinical studies involving SR 0987 in combination with other therapeutic agents were not detailed in the provided snippets. However, given its potential role in modulating T cell activity, it is plausible that preclinical investigations into combining SR 0987 with other immunotherapies or standard-of-care treatments in cancer models are areas of ongoing or future research.
Toxicology Research Methodologies
Acute Toxicity Study Designs
Acute toxicity studies are fundamental in the initial safety assessment of a substance, designed to determine the effects of a single, high-dose exposure. fda.govnoblelifesci.com These studies are typically conducted in at least two mammalian species, often a rodent and a non-rodent, to gather preliminary information on the substance's potential for immediate harm. fda.gov Common designs include fixed-dose procedures and up-and-down procedures, which help to identify a starting dose for further studies and provide insight into potential target organs for toxicity. noblelifesci.com Observations are typically carried out for 14 days following administration to document any adverse effects or mortality. fda.govresearchgate.net
Repeated Dose and Chronic Toxicity Study Designs
To understand the effects of longer-term exposure, repeated dose and chronic toxicity studies are conducted. nih.goveuropa.eu These studies involve the daily administration of the compound for extended periods, ranging from 28 days (sub-acute) to 90 days (sub-chronic) and, in some cases, up to a year or more for chronic studies. science.goveuropa.eu The primary objective is to characterize the toxicological profile of the compound, identify target organs, and establish a No-Observed-Adverse-Effect-Level (NOAEL). europa.eunih.gov The design of these studies, including the choice of species, dose levels, and duration, is guided by preliminary data and the intended use of the substance. europa.eueuropa.eu
Organ-Specific Toxicity Research (e.g., hepatic, renal, cardiovascular, central nervous system)
Should initial studies indicate potential harm to specific organs, more focused research is undertaken. europa.eu Organ-specific toxicity studies investigate the mechanisms by which a compound may damage organs such as the liver (hepatic), kidneys (renal), heart (cardiovascular), or the brain and spinal cord (central nervous system). nih.govresearchgate.net These investigations can employ a range of techniques, from in vitro studies using cell lines derived from specific organs to in vivo studies that include detailed histopathological examination of organ tissues. nih.govresearchgate.net Such research is crucial for understanding the full spectrum of a compound's potential health risks. researchgate.netresearchgate.net
Immunotoxicology Research
Immunotoxicology studies are designed to assess the potential for a chemical to adversely affect the immune system. This can manifest as immunosuppression, leading to an increased susceptibility to infections, or as immun Pstimulation, which could result in hypersensitivity or autoimmunity. Standard immunotoxicity testing may involve evaluating the compound's effect on lymphoid organ weights, cellularity of lymphoid tissues, and functional assays of immune cells.
Genetic Toxicology Research
Genetic toxicology studies are essential for determining if a compound can cause damage to DNA, which could lead to mutations and potentially cancer. iitri.orgiitri.org A standard battery of tests is typically performed, including in vitro assays like the Ames bacterial reverse mutation assay and in vivo studies such as the micronucleus test in rodents. iitri.orgiitri.org These tests are a critical component of the safety evaluation, as genetic damage is a serious health concern. iitri.org
While these methodologies represent the standard approach to toxicological evaluation, the absence of published studies on SR 0987 means that its profile within each of these areas remains unknown.
Drug Drug Interaction Ddi Studies
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Investigations
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a large proportion of marketed drugs. eurofinsdiscovery.comunc.edu Interactions with CYP enzymes can occur through either inhibition or induction of their activity. evotec.comeurofinsdiscovery.com Inhibition can lead to increased plasma concentrations of co-administered drugs metabolized by the affected CYP enzyme, potentially increasing the risk of adverse effects. evotec.com Induction, conversely, can lead to decreased plasma concentrations of co-administered drugs due to increased metabolic clearance, potentially resulting in reduced efficacy. evotec.com In vitro studies using human liver microsomes or hepatocytes are commonly employed to assess a compound's potential to inhibit or induce CYP enzymes. pharmaron.comeurofinsdiscovery.comnih.gov These studies typically evaluate interactions with key CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. eurofinsdiscovery.comresearchgate.net
Detailed research findings for SR 0987 regarding specific CYP inhibition or induction are not available in the provided search results. The search results provide general information about CYP interaction studies in drug development. pharmaron.comnih.goveurofinsdiscovery.comunc.edunih.govresearchgate.net
UDP-Glucuronosyltransferase (UGT) Enzyme Inhibition and Induction Investigations
UDP-Glucuronosyltransferases (UGTs) are another important family of enzymes involved in drug metabolism, primarily catalyzing the conjugation of glucuronic acid to substrates. criver.comnih.gov This process, known as glucuronidation, typically increases the water solubility of compounds, facilitating their excretion. criver.com Similar to CYP enzymes, UGTs can be subject to inhibition or induction by co-administered drugs, leading to potential pharmacokinetic interactions. criver.comnih.gov In vitro UGT inhibition and induction studies are conducted to assess this potential. pharmaron.comcriver.com Key UGT isoforms involved in drug metabolism include those in the UGT1A and UGT2B families, with UGT1A1 being particularly relevant and abundant. criver.comnih.govsryahwapublications.com
Detailed research findings for SR 0987 regarding specific UGT inhibition or induction are not available in the provided search results. The search results provide general information about UGT interaction studies. pharmaron.comcriver.comnih.govsryahwapublications.com
Other Drug Metabolizing Enzyme Interactions (e.g., FMO, MAO, CES, AOX, NAT)
While CYPs and UGTs are the most prominent drug-metabolizing enzyme families, other enzymes also contribute to drug biotransformation and can be involved in DDIs. These include Flavin-containing Monooxygenases (FMOs), Monoamine Oxidases (MAOs), Carboxylesterases (CES), Aldehyde Oxidase (AOX), and N-Acetyltransferases (NATs). evotec.comadmescope.comadmescope.comnih.govnih.gov Evaluating interactions with these enzymes is important, especially if they represent significant clearance pathways for a drug or a co-administered medication. evotec.comadmescope.comadmescope.com In vitro assays can be used to determine if a compound is a substrate for or an inhibitor of these enzymes. evotec.comadmescope.comadmescope.com
Detailed research findings for SR 0987 regarding interactions with FMO, MAO, CES, AOX, NAT, or other non-CYP/UGT metabolizing enzymes are not available in the provided search results. The search results provide general information about the role of these enzymes in drug metabolism and DDI studies. evotec.comadmescope.comadmescope.comnih.govnih.gov
Drug Transporter Interaction Studies (e.g., MDR1, BCRP, OATP, OAT, OCT, MATE)
Drug transporters are proteins located in cell membranes that regulate the uptake and efflux of drugs in various tissues, including the intestine, liver, kidney, and blood-brain barrier. evotec.comnih.goviqpc.comresearchgate.net Interactions with drug transporters can significantly impact a drug's absorption, distribution, and excretion, leading to altered systemic or tissue exposure. evotec.comnih.govnih.goviqpc.com Important transporter families involved in DDIs include ABC (ATP-Binding Cassette) transporters like MDR1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein), and SLC (Solute Carrier) transporters such as OATP (Organic Anion Transporting Polypeptide), OAT (Organic Anion Transporter), OCT (Organic Cation Transporter), and MATE (Multidrug and Toxin Extrusion) proteins. nih.govnih.goviqpc.comresearchgate.netnih.gov In vitro studies using cell lines overexpressing specific transporters are used to assess whether a compound is a substrate, inhibitor, or inducer of these transporters. pharmaron.comnih.gov
Detailed research findings specifically for SR 0987 regarding interactions with drug transporters such as MDR1, BCRP, OATP, OAT, OCT, or MATE are not available in the provided search results. The search results provide general information about the importance of transporter interaction studies in DDI evaluation. evotec.compharmaron.comnih.govnih.goviqpc.comresearchgate.netnih.gov
Advanced Research Methodologies for Sr 0987 Evaluation
Bioanalytical Method Development and Validation for Biological Matrices
Bioanalytical methods are crucial for quantifying SR 0987 and potentially its metabolites in biological samples, such as plasma, serum, or urine. ijpsjournal.comjapsonline.com The development and validation of these methods ensure accurate and reproducible results, which are essential for understanding the compound's behavior in biological systems. ijpsjournal.com Key steps in bioanalytical method development include the selection of the analytical technique, sample preparation, and optimization of chromatographic conditions. ijpsjournal.comjapsonline.com Biological matrices are complex and require preanalytical steps to prepare the material for analysis. japsonline.com
Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a gold standard technique in bioanalysis due to its high sensitivity and specificity. ijpsjournal.com LC-MS/MS methods are widely used for the quantitative determination of drugs and their metabolites in various biological matrices. japsonline.commdpi.com The components of an LC-MS system typically include an autosampler, the LC apparatus, and a mass spectrometer with an ionization source. japsonline.com Method development involves evaluating and optimizing steps such as sample preparation, chromatographic separation, detection systems, and quantification, while also considering matrix effects and compound stability in the biological matrix. japsonline.com For instance, an improved LC-MS/MS method for quantifying dexmedetomidine (B676) in human plasma addressed challenges related to the compound's strong binding to glass and plasticware during extraction. uq.edu.au
Immunoassay-Based Methods
Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are utilized for quantifying biomolecules like proteins and antibodies. ijpsjournal.com Immunoassays play a significant role in the analysis of various clinical laboratory analytes, including proteins, hormones, and drugs. nih.gov The development of immunoassays involves selecting the analyte of interest, determining the sample matrices, and defining critical success factors like sensitivity and throughput. cytivalifesciences.com Screening processes are employed to identify and qualify optimal antibody pairs. cytivalifesciences.com Customized immunoassay development services are available, including both ELISA and multiplex assays, utilizing purified proteins for antibody development and rigorous validation procedures. inbio.com These methods are fundamental for quantifying large-molecule biotherapeutics in clinical samples. synexagroup.com
Cellular and Molecular Assay Development (e.g., flow cytometry, gene expression analysis)
Cellular and molecular assays are vital for investigating the effects of SR 0987 at the cellular level and understanding its underlying mechanisms of action. These assays can measure various phenotypic changes and analyze gene and protein expression. nih.gov
Flow cytometry is a technique used to analyze cell populations and protein expression levels. nih.govnih.govbdbiosciences.com It can be used to assess changes in cell surface antigen expression and analyze cell cycle patterns. nih.govnih.gov Protocols for cell surface and intracellular protein labeling are compatible with gene expression assays, allowing for combined analysis. 10xgenomics.com Studies have shown that flow cytometry can reveal consistent protein expression levels and cell population frequencies in preserved biological samples over time. bdbiosciences.com
Gene expression analysis, including techniques like quantitative RT-PCR (qRT-PCR) and RNA-seq, is used to study the expression levels of a large number of genes. nih.govnih.govbdbiosciences.com This provides insights into how SR 0987 affects gene transcription. For example, single-cell gene expression analysis can be performed on flow-sorted cells to characterize cell subpopulations. nih.gov Studies have compared gene expression profiles between fresh and preserved samples to assess the impact of preservation methods on RNA integrity. bdbiosciences.com
In Vitro Model Systems for Mechanistic Elucidation
In vitro model systems are invaluable tools for studying the mechanisms of action of compounds like SR 0987 and evaluating their potential effects before moving to in vivo studies. nih.gov Various liver-derived in vitro models, such as immortalized cell lines and primary hepatocytes, have been extensively used in toxicity testing and to study chemical metabolism and mechanisms of toxicity. nih.gov While primary hepatocytes are widely used, they can undergo de-differentiation, affecting their response to chemical exposures compared to in vivo conditions. nih.gov Advanced in vitro systems, including microscale bioreactors, aim to provide a more physiologically relevant environment for cells, potentially improving the correlation with in vivo data. nih.gov These models allow for the investigation of dose-response relationships and enzyme kinetics. nih.gov
In Vivo Animal Model System Selection and Justification
In vivo animal models are essential for evaluating the biological activity and potential effects of SR 0987 in a complex living system. The selection of an appropriate animal model is a critical step in preclinical research and should be based on several considerations. researchgate.netmdpi.com These considerations include the model's appropriateness as an analog for the human condition being studied, the transferability of information, genetic uniformity, background knowledge of biological properties, cost and availability, generalizability of results, ease of experimental manipulation, and ethical implications. researchgate.net The model used does not need to replicate the human condition in every aspect but should be relevant to the specific research question. mdpi.com Different animal species, such as rodents, rabbits, and primates, are used depending on the research focus. mdpi.com Justification for the selection of a particular animal model is often required, especially by regulatory bodies. researchgate.net Computational animal models are also being developed to perform in silico simulations and analyze results from in vivo experiments. itis.swiss
Synthesis Approaches for Research Applications (e.g., for labeled compounds, SAR studies)
Synthetic chemistry plays a crucial role in providing SR 0987 for research applications, including the synthesis of labeled compounds and compounds for Structure-Activity Relationship (SAR) studies. SAR studies involve the synthesis and testing of structurally related compounds to identify how changes in molecular structure affect biological activity. oncodesign-services.commdpi.com This information is critical for designing compounds with improved properties. oncodesign-services.com Experimental SAR techniques often involve biological assays to measure the activity of compounds on specific targets. oncodesign-services.com Computational SAR methods utilize machine learning models to predict the biological activity of new compounds based on their structure, aiding in the identification and optimization of lead compounds. oncodesign-services.com The synthesis of labeled compounds, such as those with stable or radioactive isotopes (e.g., 13C, 15N), is important for tracing the fate and metabolism of the compound in biological and environmental studies. iaea.org These labeled compounds are valuable tools for quantitative studies and can be traced with high sensitivity and specificity. iaea.org
Future Research Directions and Translational Perspectives
Identification of Additional Biological Targets and Off-Targets
A critical aspect of the future development of SR 0987 involves a comprehensive characterization of its selectivity profile. While its primary target is RORγt, a thorough investigation into its potential interactions with other biological molecules is necessary to predict its full spectrum of effects and potential for adverse reactions.
Key Future Research Areas:
Expanded Nuclear Receptor Screening: The ROR family includes two other isoforms, RORα and RORβ, which share some structural similarity with RORγt. While a related compound to SR 0987, a phenylsulfonamide derivative, was shown to be inactive against RORα, comprehensive screening of SR 0987 against a full panel of nuclear receptors is a critical next step. nih.gov This would include all ROR isoforms and other nuclear receptors that could have overlapping ligand binding domains or be affected by allosteric modulation.
Kinase Profiling: Off-target effects on protein kinases are a common source of toxicity for small molecule drugs. A broad kinase panel screening would be essential to identify any potential for unintended modulation of signaling pathways.
Phenotypic Screening: Unbiased phenotypic screening in various cell lines can help to identify unexpected biological activities of SR 0987 that may not be predicted by its known target. This could reveal novel therapeutic opportunities or potential safety concerns.
Understanding the complete target and off-target profile of SR 0987 will be instrumental in guiding its clinical development and in designing safer and more effective therapeutic strategies.
Exploration of Novel Therapeutic Indications Beyond Oncology
The primary focus of the initial research on SR 0987 has been its potential as a cancer immunotherapeutic agent. nih.govnih.gov However, the central role of RORγt and Th17 cells in a variety of physiological and pathological processes suggests that SR 0987 could have therapeutic utility in other areas.
Potential Therapeutic Areas for Investigation:
Infectious Diseases: Th17 cells are crucial for mounting an effective immune response against certain extracellular bacteria and fungi. By enhancing the function of these cells, SR 0987 could be explored as a potential adjunctive therapy for specific infectious diseases where a robust Th17 response is beneficial.
Vaccine Adjuvants: The ability of SR 0987 to boost T cell responses could make it a candidate for use as a vaccine adjuvant. By enhancing the activation and memory formation of T cells, it could improve the efficacy of vaccines, particularly in populations with a weaker immune response.
It is important to note that while RORγt inverse agonists are being extensively studied for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, the use of a RORγt agonist like SR 0987 in these conditions would be contraindicated as it would likely exacerbate the disease. nih.govnih.govmdpi.com Therefore, the exploration of novel indications for SR 0987 must be guided by a clear understanding of the underlying pathophysiology of the target disease.
Optimization Strategies for Pharmacological Profiles and Safety
While SR 0987 has shown promise in preclinical models, further optimization of its pharmacological and safety profiles will be necessary for its successful translation to the clinic.
Key Optimization Strategies:
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry effort to synthesize and test analogs of SR 0987 can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. This would involve modifying different parts of the molecule to enhance its interaction with RORγt while minimizing off-target effects.
Pharmacokinetic Profiling: Detailed studies of the absorption, distribution, metabolism, and excretion (ADME) of SR 0987 are essential to understand its behavior in the body. This information will be crucial for determining the optimal dosing regimen and for identifying any potential for drug-drug interactions.
Preclinical Safety and Toxicology Studies: Comprehensive safety and toxicology studies in relevant animal models are required to identify any potential adverse effects of SR 0987. asgct.orgresearchgate.netnih.govresearchgate.netcriver.com A particular focus should be on the potential for on-target toxicities related to the modulation of the immune system, such as the development of thymic lymphomas, which has been a concern for some RORγt modulators. tandfonline.comdrugdiscoverytrends.com
The goal of these optimization strategies is to develop a clinical candidate with a favorable therapeutic index, where the therapeutic benefits outweigh the potential risks.
Integration of Omics Technologies in Compound Characterization
To gain a deeper understanding of the molecular mechanisms of action of SR 0987, the integration of "omics" technologies will be invaluable. These high-throughput techniques can provide a global view of the changes that occur in cells and tissues upon treatment with the compound.
Applications of Omics Technologies:
Transcriptomics (RNA-seq): By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal the full extent of the gene expression changes induced by SR 0987. nih.govnih.govresearchgate.netfrontiersin.org This can help to identify novel downstream targets of RORγt and to understand the broader biological pathways that are modulated by the compound.
Proteomics: Proteomics involves the large-scale study of proteins and can be used to identify changes in protein expression, post-translational modifications, and protein-protein interactions in response to SR 0987 treatment. nih.govyoutube.com This can provide insights into the signaling pathways that are activated or inhibited by the compound.
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can provide a snapshot of the metabolic state of a cell or organism. This could be used to identify metabolic changes that are associated with the therapeutic effects or potential toxicities of SR 0987.
The data generated from these omics studies will not only enhance our understanding of the biology of RORγt but will also aid in the identification of potential biomarkers and in the development of more targeted therapeutic strategies.
Development of Predictive Biomarkers for Therapeutic Response
To maximize the clinical benefit of SR 0987, it will be important to identify patients who are most likely to respond to the treatment. This can be achieved through the development of predictive biomarkers.
Potential Biomarker Strategies:
Tumor-Infiltrating Lymphocyte (TIL) Profiling: In the context of oncology, the presence and phenotype of T cells within the tumor microenvironment could be a key predictor of response. For example, tumors with a high infiltration of RORγt-positive T cells may be more susceptible to the effects of SR 0987. nih.gov
Gene Expression Signatures: Transcriptomic profiling of patient tumors could identify gene expression signatures that are associated with a response to SR 0987. These signatures could then be developed into a diagnostic test to select patients for treatment.
Pharmacodynamic Biomarkers: The measurement of changes in specific molecules or pathways in response to SR 0987 treatment can serve as pharmacodynamic biomarkers to confirm that the drug is hitting its target and to guide dose selection. nih.govnih.gov For example, changes in the expression of IL-17 or PD-1 in peripheral blood T cells could be monitored.
The development of robust predictive biomarkers will be a crucial step towards the implementation of a personalized medicine approach for SR 0987, ensuring that the right patients receive the right treatment at the right time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
